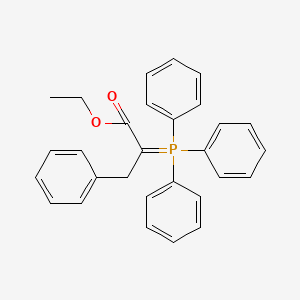
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate: is an organic compound that belongs to the class of phosphoranylidene derivatives It is characterized by the presence of a triphenylphosphoranylidene group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl 2-bromopropanoate with triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is heated under reflux conditions, usually at temperatures between 75-80°C, for about 24 hours. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction, which is essential for the synthesis of alkenes from aldehydes and ketones.
Biology: The compound can be used to study enzyme-catalyzed reactions involving phosphoranylidene intermediates.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate involves the formation of a phosphoranylidene intermediate, which can undergo various transformations. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in substrates. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
- Ethyl 2-(triphenylphosphoranylidene)propanoate
- Ethyl 2-(triphenylphosphoranylidene)acetate
- Ethyl 2-(triphenylphosphoranylidene)butanoate
Uniqueness: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of a phenyl group, which enhances its reactivity and provides additional steric and electronic effects. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups .
Properties
Molecular Formula |
C29H27O2P |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
ethyl 3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H27O2P/c1-2-31-29(30)28(23-24-15-7-3-8-16-24)32(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22H,2,23H2,1H3 |
InChI Key |
GXHGRZOWBIICNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















